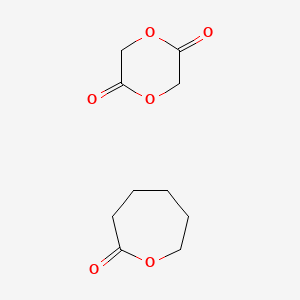
Poliglecaprone
Cat. No. B1204747
Key on ui cas rn:
41706-81-4
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06299631B1
Procedure details


Glycolide (0.13 moles) was mixed with ε-caprolactone (1.18) and a catalytic amount of stannous octoate (0.262 mole) and 1-decanol (3.275 mole). The system was heated to 170° C. and was stirred at this temperature for 30 minutes. The reaction was then cooled to 120° C. Glycolide (0.65 moles) and dl-lactide (0.52 moles) were added to the prepolymer. After melting the second charge, the system was heated to 170° C. and was stirred at this temperature for 6.5 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 130° C. under reduced pressure for 1.5 hours. The resulting polymer was characterized by DSC (for Tm), solution viscosity (for molecular dimensions), IR and NMR (for chemical composition).






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3].[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2].C(O)CCCCCCCCC.CC1OC(=O)C(C)OC1=O>>[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3] |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.13 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C(=O)OCC(=O)O1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCO1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.262 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
|
Step Three
|
Name
|
|
|
Quantity
|
3.275 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.65 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C(=O)OCC(=O)O1
|
|
Name
|
|
|
Quantity
|
0.52 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at this temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to 120° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the system was heated to 170° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at this temperature for 6.5 hours
|
|
Duration
|
6.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the conclusion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the unreacted monomer was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating at 130° C. under reduced pressure for 1.5 hours
|
|
Duration
|
1.5 h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCCO1)=O.C1C(=O)OCC(=O)O1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
